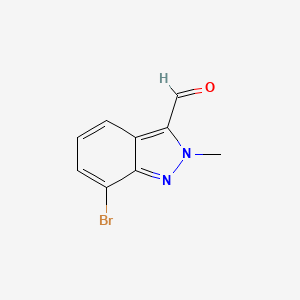

7-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Description

Properties

IUPAC Name |

7-bromo-2-methylindazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-12-8(5-13)6-3-2-4-7(10)9(6)11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLRTSWDWSKOIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=C(C2=N1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676669 | |

| Record name | 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845751-70-4 | |

| Record name | 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-2-methyl-2H-indazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde, a key building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process commencing with the formation of the 7-bromo-1H-indazole scaffold, followed by a regioselective N-methylation to yield the desired 2-methyl isomer, and culminating in a targeted C3-formylation. This document delves into the mechanistic rationale behind the selected reactions, offers detailed experimental protocols, and discusses potential alternative methodologies, thereby serving as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse and potent biological activities. Molecules incorporating the indazole nucleus have been successfully developed as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics. The specific substitution pattern on the indazole ring is critical for modulating the pharmacological profile of these compounds. This compound serves as a versatile intermediate, with the bromine atom providing a handle for further cross-coupling reactions, the N-methyl group influencing the electronic and steric properties, and the aldehyde functionality at the C3 position acting as a precursor for a wide array of chemical transformations. This guide elucidates a reliable synthetic route to this valuable compound, emphasizing experimental reproducibility and scalability.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached through a three-step sequence. This strategy allows for the precise installation of the required substituents at the desired positions on the indazole core.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 7-Bromo-1H-indazole

The initial step involves the synthesis of the 7-bromo-1H-indazole core. A common and effective method is the Sandmeyer reaction, starting from the readily available 7-amino-1H-indazole. This reaction provides a reliable means of introducing the bromine atom at the 7-position.

Causality Behind Experimental Choices

The Sandmeyer reaction is a well-established and high-yielding method for the conversion of an aryl amine to an aryl halide. The use of hydrobromic acid as the solvent and source of bromide ions, along with sodium nitrite for the in-situ formation of the diazonium salt, is standard practice. Cuprous bromide is employed as a catalyst to facilitate the decomposition of the diazonium salt and the introduction of the bromide. The reaction is performed at low temperatures to ensure the stability of the diazonium intermediate.

Experimental Protocol

-

Diazotization: 7-Amino-1H-indazole (1.0 eq) is dissolved in concentrated hydrobromic acid and water. The solution is cooled to between -10 °C and -5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq) in water is then added dropwise, ensuring the temperature remains below 0 °C. The mixture is stirred for an additional 15-30 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, cuprous bromide (1.1 eq) is dissolved in concentrated hydrobromic acid and cooled. The previously prepared diazonium salt solution is then added slowly to the cuprous bromide solution.

-

Work-up and Purification: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The mixture is then neutralized with a saturated solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]

| Parameter | Value |

| Starting Material | 7-Amino-1H-indazole |

| Key Reagents | NaNO₂, CuBr, HBr |

| Solvent | Water, Hydrobromic Acid |

| Temperature | -10 °C to Room Temperature |

| Typical Yield | 35-45%[1] |

Step 2: Regioselective N-Methylation of 7-Bromo-1H-indazole

The N-alkylation of indazoles can often lead to a mixture of N1 and N2 isomers. To achieve the desired 7-Bromo-2-methyl-2H-indazole, a regioselective methylation protocol is paramount. The presence of an electron-withdrawing bromine atom at the C7 position generally favors N2 alkylation.[2] A highly effective and selective method involves the use of methyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH).

Causality Behind Experimental Choices

The use of trifluoromethanesulfonic acid as a catalyst promotes the formation of a highly reactive electrophilic species from the methyl trichloroacetimidate. This system has been shown to exhibit high selectivity for the N2 position of the indazole ring.[3] The reaction proceeds under mild conditions and generally provides the desired N2-alkylated product in good yield with minimal formation of the N1 isomer.

Experimental Protocol

-

Reaction Setup: To a solution of 7-bromo-1H-indazole (1.0 eq) and methyl 2,2,2-trichloroacetimidate (1.5 eq) in a suitable aprotic solvent such as dichloromethane or 1,2-dichloroethane, is added a catalytic amount of trifluoromethanesulfonic acid (0.1 eq) at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography on silica gel to afford 7-bromo-2-methyl-2H-indazole.[3]

| Parameter | Value |

| Starting Material | 7-Bromo-1H-indazole |

| Key Reagents | Methyl 2,2,2-trichloroacetimidate, TfOH |

| Solvent | Dichloromethane or 1,2-Dichloroethane |

| Temperature | Room Temperature |

| Typical Yield | High (specific yield dependent on substrate) |

Step 3: C3-Formylation of 7-Bromo-2-methyl-2H-indazole

The final step is the introduction of a carbaldehyde group at the C3 position of the N-methylated indazole. While direct Vilsmeier-Haack formylation of 1H-indazoles can be challenging, N-substituted indazoles are often more amenable to this transformation. However, a more recent and highly efficient method involves a microwave-assisted, Selectfluor-mediated formylation using dimethyl sulfoxide (DMSO) as the formylating agent.[4]

Causality Behind Experimental Choices

This modern formylation method offers several advantages, including high regioselectivity for the C3 position and the use of readily available and less hazardous reagents compared to traditional formylation methods like those involving organolithium species.[5] The use of microwave irradiation can significantly reduce reaction times and improve yields.[4] Selectfluor acts as an oxidant in this transformation, which is proposed to proceed through a radical pathway.[4]

Caption: Proposed radical pathway for the C3-formylation of 2H-indazoles.

Experimental Protocol

-

Reaction Setup: In a microwave-safe reaction vessel, 7-bromo-2-methyl-2H-indazole (1.0 eq) is dissolved in dimethyl sulfoxide (DMSO). Selectfluor (3.0 eq) is then added to the solution.

-

Microwave Irradiation: The vessel is sealed, and the reaction mixture is subjected to microwave irradiation at a set temperature (e.g., 125 °C) for a specified time (typically 1 hour).[4]

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield this compound.[4]

| Parameter | Value |

| Starting Material | 7-Bromo-2-methyl-2H-indazole |

| Key Reagents | Selectfluor, DMSO |

| Solvent | DMSO |

| Conditions | Microwave Irradiation, 125 °C |

| Typical Yield | Moderate to Excellent[4] |

Alternative Methodologies and Considerations

While the outlined pathway is robust, alternative methods for each step are available and may be suitable depending on substrate scope and available resources.

-

For N-Methylation: Traditional methods using methyl iodide or dimethyl sulfate with a base like sodium hydride or potassium carbonate can be employed. However, these methods often result in mixtures of N1 and N2 isomers, necessitating careful chromatographic separation.[3]

-

For C3-Formylation: A classical approach involves the deprotonation of the C3 position using a strong base like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures, followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF).[5] This method is effective but requires strictly anhydrous conditions and careful temperature control. The Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and DMF is another possibility for formylating electron-rich N-substituted heterocycles.[6][7]

Conclusion

This technical guide has detailed a reliable and efficient multi-step synthesis for this compound. The presented pathway leverages a Sandmeyer reaction for the initial bromination, a highly regioselective TfOH-catalyzed N-methylation, and a modern microwave-assisted C3-formylation. The rationale behind the choice of each reaction has been discussed, and detailed, actionable protocols have been provided. This comprehensive guide is intended to empower researchers and drug development professionals with the knowledge to successfully synthesize this valuable chemical intermediate for their research and development endeavors.

References

- Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Synlett.

-

Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- Patil, S. A., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.

-

Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

- Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(45), 28206-28216.

- Clemens, J. J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226.

Sources

- 1. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Formylation - Common Conditions [commonorganicchemistry.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

7-Bromo-2-methyl-2H-indazole-3-carbaldehyde CAS number 845751-70-4

An In-Depth Technical Guide to 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Abstract

This compound (CAS No. 845751-70-4) is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique structural architecture, featuring a bromine atom for facile cross-coupling and an aldehyde for diverse functionalization, makes it an invaluable scaffold for the synthesis of complex bioactive molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents. Designed for researchers and drug development professionals, this document synthesizes field-proven insights and detailed protocols to empower innovation.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, a distinction given to molecular frameworks that can bind to multiple, unrelated biological targets.[1][2][3] This versatility has led to the development of numerous clinically successful drugs, particularly in oncology.[4][5][6][7][8] this compound emerges as a highly strategic derivative within this class. The 2-methyl substitution stabilizes a specific tautomeric form (the 2H-indazole), which can be crucial for optimizing ligand-receptor interactions.[4][9] The strategic placement of the bromine at the 7-position and the carbaldehyde at the 3-position provides orthogonal handles for synthetic elaboration, allowing for the systematic exploration of chemical space in drug discovery programs.

Physicochemical and Structural Data

A summary of the key properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 845751-70-4 | [10][11][12][13][14][15][16][17] |

| Molecular Formula | C₉H₇BrN₂O | [10][12][16][18] |

| Molecular Weight | 239.07 g/mol | [10][16] |

| Boiling Point | 397.8°C at 760 mmHg | [10] |

| Density | 1.65 g/cm³ | [10] |

| SMILES | CN1C(=C2C=CC=C(C2=N1)Br)C=O | [12][18] |

| InChI Key | NSLRTSWDWSKOIE-UHFFFAOYSA-N | [18] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not a trivial one-step process. It requires a strategic approach that first establishes the core indazole ring system and then introduces the required functional groups with correct regioselectivity. A common and logical pathway involves the formylation of a pre-formed 7-bromo-2-methyl-2H-indazole intermediate.

Core Synthesis: Building the 2H-Indazole Ring

The synthesis of 2-substituted 2H-indazoles can be achieved through various methods, including intramolecular cyclizations of appropriately substituted hydrazines or reductive cyclization of ortho-nitrobenzylamines.[19] Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is another powerful technique for constructing the 2-aryl-2H-indazole core.[19]

Formylation via the Vilsmeier-Haack Reaction

The introduction of the carbaldehyde group at the C3 position of the indazole ring is efficiently accomplished using the Vilsmeier-Haack reaction.[20][21][22] This reaction is a cornerstone of heterocyclic chemistry for formylating electron-rich systems.

Causality of Experimental Choice: The indazole ring system is electron-rich, making it susceptible to electrophilic substitution. The Vilsmeier reagent, a chloroiminium salt generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is a mild yet effective electrophile for this purpose.[20][22][23] The reaction proceeds preferentially at the C3 position, which is the most nucleophilic carbon on the heterocyclic ring.

Mechanistic Workflow:

-

Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form a reactive chloroiminium cation.

-

Electrophilic Attack: The electron-rich C3 position of the indazole attacks the Vilsmeier reagent.

-

Aromatization: The resulting intermediate loses a proton to restore aromaticity.

-

Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the final aldehyde.

Caption: Vilsmeier-Haack formylation workflow.

Self-Validating Experimental Protocol

This protocol outlines a plausible synthesis route. Note: This is a representative procedure and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Step 1: Synthesis of 7-Bromo-2-methyl-2H-indazole

-

This intermediate is commercially available or can be synthesized via established literature methods, such as the methylation of 7-bromo-1H-indazole.

Step 2: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C. Stir the resulting mixture at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Trustworthiness Check: The formation of the Vilsmeier reagent is often exothermic. Slow, dropwise addition at low temperature is critical to prevent uncontrolled reaction and degradation.

-

-

Substrate Addition: Dissolve 7-Bromo-2-methyl-2H-indazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution at 0°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Expertise Insight: Heating is necessary to drive the electrophilic substitution on the moderately activated indazole ring to completion.

-

-

Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

-

Trustworthiness Check: This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes excess acid. It must be done carefully due to gas evolution.

-

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Applications in Drug Discovery: A Scaffold for Innovation

The true value of this compound lies in its capacity as a versatile scaffold for building libraries of potential drug candidates. The aldehyde and bromo groups serve as key points for diversification.

Chemical Reactivity and Derivatization

-

Aldehyde Group: The C3-carbaldehyde is a gateway to a vast array of functional groups. It can undergo reductive amination to form amines, reduction to alcohols, Wittig reactions to form alkenes, and condensation reactions to build new heterocyclic rings (e.g., pyrazoles, oxazoles).[7][24]

-

Bromo Group: The C7-bromo substituent is primed for modern cross-coupling chemistry. Palladium-catalyzed reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig amination allow for the introduction of diverse aryl, heteroaryl, alkyl, and amino moieties, profoundly impacting the molecule's steric and electronic properties.

Caption: Key diversification pathways from the core scaffold.

Role in Kinase and PARP Inhibition

The indazole scaffold is a well-established pharmacophore for kinase inhibitors.[6][7][25][26][27][28][29] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer. Indazole-based compounds can mimic the adenine core of ATP, binding to the highly conserved ATP-binding pocket of kinases and inhibiting their function.[28][29]

Furthermore, 2H-indazole-7-carboxamides have been developed as potent inhibitors of Poly(ADP-ribose)polymerase (PARP), an enzyme critical for DNA repair.[8] Inhibiting PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[8] The development of the PARP inhibitor Niraparib (MK-4827), which features a 2H-indazole-7-carboxamide core, highlights the therapeutic potential of this scaffold.[8]

Analytical Characterization

Unambiguous characterization of this compound is essential for its use in synthesis. Standard analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, the N-methyl group, and a distinct downfield singlet for the aldehyde proton (typically δ 9-10 ppm). ¹³C NMR would confirm the presence of nine unique carbons, including the carbonyl carbon of the aldehyde (typically δ 185-195 ppm).[5][30]

-

Infrared (IR) Spectroscopy: A strong absorption band around 1670-1700 cm⁻¹ would be indicative of the conjugated aldehyde C=O stretching vibration.[30]

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is the isotopic signature of a single bromine atom.[30]

Conclusion

This compound is more than just a chemical reagent; it is a meticulously designed molecular tool. It provides medicinal chemists with a robust, versatile, and strategically functionalized scaffold for the rapid assembly of novel compounds. Its proven relevance in the design of kinase and PARP inhibitors underscores its significance.[8][25] The logical and reliable synthetic pathways to its formation and derivatization ensure its continued and expanding role in the quest for next-generation therapeutics.

References

-

Organic Chemistry Portal. 2H-Indazole synthesis. [Link]

-

Maddocks, S. et al. (2018). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. RSC Advances. [Link]

-

Hu, Y. & Bajorath, J. (2015). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Zheng, Z. et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. [Link]

-

Shi, F. (2011). Synthesis of NH-Free 3-Substituted Indazoles. Synfacts. [Link]

-

Stumpfe, D. & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH. [Link]

-

Shi, F. & Larock, R. C. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. PubMed. [Link]

-

Counceller, C. M. et al. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters. [Link]

-

Zheng, Z. et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

-

Zhang, Y. et al. (2023). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]

-

Mosslemin, M. H. et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its reactivity. International Journal of Industrial Chemistry. [Link]

-

LookChem. Cas Number 845751-70-4|this compound. [Link]

-

American Elements. This compound. [Link]

-

Sharma, P. et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

-

N/A. Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. [Link]

-

Patel, D. R. et al. (2021). Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives. ResearchGate. [Link]

-

PubChemLite. This compound. [Link]

-

Cas-Number-Lookup.com. C9H7BrN2O molecular information. [Link]

-

N/A. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Link]

-

MolecularInfo.com. This compound molecular information. [Link]

-

Legay, R. et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

-

Shaikh, S. et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Future Journal of Pharmaceutical Sciences. [Link]

-

Esselman, B. J. et al. (2023). Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]

-

Rivera, G. et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC. [Link]

-

Kumar, A. et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

-

PubChem. CID 177812154 | C9H7BrN2O. [Link]

-

Legay, R. et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC - NIH. [Link]

-

Chavan, D. D. et al. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]

-

N/A. Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

-

Stuart, D. R. et al. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. PMC - NIH. [Link]

-

Jones, P. et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. ResearchGate. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caribjscitech.com [caribjscitech.com]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 11. molecularinfo.com [molecularinfo.com]

- 12. americanelements.com [americanelements.com]

- 13. This compound CAS#: 845751-70-4 [m.chemicalbook.com]

- 14. molecularinfo.com [molecularinfo.com]

- 15. Bide Pharmatech Ltd. Product Catalog_Page344_ChemicalBook [chemicalbook.com]

- 16. molecularinfo.com [molecularinfo.com]

- 17. 1352495-11-4|5-Bromo-1-methyl-1H-indazole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 18. PubChemLite - this compound (C9H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 19. 2H-Indazole synthesis [organic-chemistry.org]

- 20. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. growingscience.com [growingscience.com]

- 24. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 28. biorxiv.org [biorxiv.org]

- 29. chemrxiv.org [chemrxiv.org]

- 30. files.eric.ed.gov [files.eric.ed.gov]

An In-Depth Technical Guide to the Structure Elucidation of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged pharmacophore, integral to numerous therapeutic agents.[1] The precise characterization of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery pipelines. This guide provides a comprehensive, in-depth analysis of the structure elucidation of a key indazole derivative, 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde. Moving beyond a simple recitation of data, this document elucidates the strategic rationale behind the application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will explore not just the "what" but the "why" of the analytical workflow, offering field-proven insights into spectral interpretation and the definitive assignment of the N-2 methylation pattern, a common challenge in indazole chemistry.

Introduction: The Significance of Isomeric Precision in Indazole Chemistry

Indazole derivatives are cornerstones in medicinal chemistry, with applications ranging from oncology to anti-inflammatory agents.[1] The synthesis of N-alkylated indazoles often yields a mixture of N-1 and N-2 regioisomers, each possessing distinct biological and physical properties.[2] Therefore, unambiguous structural confirmation is not merely a procedural step but a critical determinant of a research program's direction. The subject of this guide, this compound, presents a classic elucidation challenge: confirming the substitution pattern on the indazole core (7-Bromo, 3-carbaldehyde) and, most critically, verifying the methylation at the N-2 position. This guide will walk through a systematic, multi-technique approach to solve this puzzle.

The Synthetic Pathway: A Plausible Route to the Target Molecule

While numerous synthetic routes to 2H-indazoles exist, a common and effective strategy involves a one-pot, three-component reaction catalyzed by copper, starting from a 2-bromobenzaldehyde derivative, a primary amine (in this case, methylamine), and sodium azide.[3] This approach is favored for its operational simplicity and tolerance of various functional groups.

Caption: Plausible synthetic route for this compound.

Mass Spectrometry (MS): The First Look at Molecular Identity

Mass spectrometry provides the initial, crucial confirmation of the molecular weight, offering a foundational check for the success of the synthesis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed to generate the protonated molecule, [M+H]⁺.

-

Analysis: The sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: The mass-to-charge ratio (m/z) is measured with high precision (typically to four decimal places).

Data Interpretation & Causality

For this compound (C₉H₇BrN₂O), the presence of a bromine atom is the most telling feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[4] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two m/z units.[5]

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Calculated m/z ([C₉H₇⁷⁹BrN₂O+H]⁺) | Calculated m/z ([C₉H₇⁸¹BrN₂O+H]⁺) |

| [M+H]⁺ | 238.9818 | 240.9797 |

The primary fragmentation would involve the loss of the bromine radical, followed by the loss of carbon monoxide from the aldehyde group or hydrogen cyanide from the pyrazole ring.[5][6]

Caption: The definitive ³J HMBC correlation confirming N-2 methylation.

Table 3: Summary of Predicted NMR Spectral Data

| Assignment | ¹H δ (ppm), Mult. | ¹³C δ (ppm) | Key HMBC Correlations |

| N-CH₃ | ~4.2, s | ~40 | C-3, C-7a |

| H-4 | ~7.8, d | ~125 | C-6, C-7a |

| H-5 | ~7.2, t | ~123 | C-7, C-3a |

| H-6 | ~7.5, d | ~129 | C-4, C-7a |

| C-H (Aldehyde) | ~10.2, s | ~187 | C-3 |

| C-3 | - | ~145 | N-CH₃, H-4, C-H (Aldehyde) |

| C-3a | - | ~122 | H-4, H-5 |

| C-7 | - | ~115 | H-6 |

| C-7a | - | ~148 | N-CH₃, H-6 |

Conclusion: A Self-Validating Structural Hypothesis

The structure elucidation of this compound is a process of building a self-validating hypothesis. High-resolution mass spectrometry confirms the elemental composition and the presence of bromine. Infrared spectroscopy validates the presence of the key aldehyde functional group. Finally, a full suite of 1D and 2D NMR experiments provides the complete connectivity map. The definitive evidence for the N-2 methylation is provided by the clear ³J correlation between the N-methyl protons and the C-3 carbon in the HMBC spectrum. This multi-faceted, logical workflow ensures the highest degree of confidence in the final structural assignment, a critical foundation for all subsequent research and development efforts.

References

-

Organic Chemistry: A Tenth Edition. Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]

-

YouTube. FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. Available at: [Link]

-

Advanced Organic Chemistry. Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. Available at: [Link]

-

Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Available at: [Link]

-

ResearchGate. REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Available at: [Link]

-

Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Wiley-VCH. (2007). Supporting Information. Available at: [Link]

-

Organic Chemistry Portal. 2H-Indazole synthesis. Available at: [Link]

-

Royal Society of Chemistry. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available at: [Link]

-

ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Available at: [Link]

Sources

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2H-Indazole synthesis [organic-chemistry.org]

- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

7-Bromo-2-methyl-2H-indazole-3-carbaldehyde molecular weight

An In-Depth Technical Guide to 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde: Synthesis, Characterization, and Application in Drug Discovery

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents one of the most significant "privileged scaffolds" in modern medicinal chemistry.[1][2] Its rigid structure and ability to engage in diverse molecular interactions have made it a cornerstone in the design of targeted therapeutics. Numerous blockbuster drugs, including the kinase inhibitors Pazopanib (Votrient®) and Axitinib (Inlyta®), feature the indazole core, underscoring its importance in oncology.[3] The 2H-indazole tautomer, in particular, is a key pharmacophore found in a variety of bioactive molecules, including potent poly(ADP-ribose)polymerase (PARP) inhibitors developed for cancer therapy.[4][5]

This technical guide focuses on This compound , a highly functionalized intermediate poised for the synthesis of novel drug candidates. The strategic placement of the bromine atom at the 7-position, an N-methyl group at the 2-position, and a versatile carbaldehyde group at the 3-position provides medicinal chemists with three distinct points for molecular elaboration. This document provides a comprehensive overview of its physicochemical properties, a detailed synthetic protocol with mechanistic rationale, standard analytical characterization techniques, and its potential applications as a core building block in drug development programs.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is critical for its application in synthesis and screening. This compound is a solid at room temperature, with its key properties summarized below. The molecular weight is approximately 239.07 g/mol , a value crucial for stoichiometric calculations in synthetic protocols.[6][7]

| Property | Value | Source |

| CAS Number | 845751-70-4 | [6][8] |

| Molecular Formula | C₉H₇BrN₂O | [6][9] |

| Molecular Weight | 239.07 g/mol | [7] |

| Monoisotopic Mass | 237.97418 Da | [7][10] |

| Density | 1.65 g/cm³ | [6] |

| Boiling Point | 397.8 °C at 760 mmHg | [6] |

| SMILES | CN1C(=C2C=CC=C(C2=N1)Br)C=O | [9][10] |

| InChIKey | NSLRTSWDWSKOIE-UHFFFAOYSA-N | [10] |

Synthesis and Mechanistic Considerations

The synthesis of 2H-indazoles has been approached through various methodologies, with one of the most robust being the copper-catalyzed one-pot, three-component reaction.[11][12] This strategy offers high efficiency and good functional group tolerance, making it ideal for constructing the 7-Bromo-2-methyl-2H-indazole core. The aldehyde can then be introduced via a formylation reaction.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available 2,6-dibromobenzaldehyde.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 7-Bromo-2-methyl-2H-indazole

-

Reaction Setup: To a sealed reaction vessel, add 2,6-dibromobenzaldehyde (1.0 eq), sodium azide (1.5 eq), and a copper(I) catalyst such as CuI (10 mol%).

-

Solvent and Reagents: Add anhydrous dimethyl sulfoxide (DMSO) to the vessel. Subsequently, add methylamine (2.0 eq, typically as a solution in THF or water).

-

Reaction Conditions: Seal the vessel and heat the mixture to 120 °C with vigorous stirring for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Causality Insight: The copper catalyst is essential for facilitating both the initial C-N bond formation and the subsequent intramolecular N-N bond formation, which is the key cyclization step.[11] DMSO is used as a high-boiling polar aprotic solvent suitable for this temperature range. The excess of methylamine and sodium azide drives the reaction to completion.

-

-

Work-up and Purification: After cooling to room temperature, quench the reaction by pouring the mixture into water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Vilsmeier Reagent Formation: In a separate flask under an inert atmosphere (N₂), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C. Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise while maintaining the temperature. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve the 7-Bromo-2-methyl-2H-indazole (1.0 eq) from Step 1 in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.

-

Causality Insight: The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic systems. The indazole nucleus is sufficiently activated for electrophilic substitution at the C3 position. POCl₃ activates DMF to form the electrophilic Vilsmeier reagent, which is then attacked by the indazole.

-

-

Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice containing a saturated solution of sodium bicarbonate to neutralize the acid. Stir until a precipitate forms. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques is employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals. A singlet for the aldehyde proton (CHO) should appear far downfield, typically between δ 9.5-10.5 ppm. The N-methyl (N-CH₃) protons will appear as a singlet around δ 4.0 ppm. The three aromatic protons on the benzene ring will appear as a multiplet system in the aromatic region (δ 7.0-8.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show nine distinct signals. The aldehyde carbonyl carbon is characteristic and will be found significantly downfield (δ 185-195 ppm). The N-methyl carbon will be observed around δ 35-45 ppm. The remaining signals will correspond to the seven aromatic carbons of the indazole ring.

-

HRMS (High-Resolution Mass Spectrometry): HRMS (ESI) is used to confirm the molecular formula. The measured monoisotopic mass should match the calculated value (237.97418 Da for [M+H]⁺) within a narrow margin (e.g., ± 5 ppm), confirming the elemental composition.[10] The isotopic pattern characteristic of a single bromine atom (a near 1:1 ratio for M and M+2 peaks) will be a definitive feature.

-

IR (Infrared Spectroscopy): The IR spectrum will provide evidence of key functional groups. A strong absorption band around 1670-1700 cm⁻¹ is indicative of the aldehyde carbonyl (C=O) stretch.

Applications in Drug Development

This compound is not an end product but a strategic platform for generating diverse molecular libraries. Its utility stems from the orthogonal reactivity of its functional groups.

Caption: Derivatization pathways from the core scaffold.

-

Elaboration at the C3-Aldehyde: The aldehyde is a versatile functional group for building side chains. It can undergo reductive amination to install various amine groups, Wittig reactions to form alkenes, and condensation reactions with active methylene compounds to generate new heterocyclic rings or functionalized alkenes.[3] These transformations are fundamental in structure-activity relationship (SAR) studies.

-

Functionalization at the C7-Bromo Position: The bromine atom is a prime handle for transition metal-catalyzed cross-coupling reactions. Suzuki coupling can be used to introduce a wide array of aryl or heteroaryl groups, which are crucial for modulating properties like target binding and solubility. Similarly, Buchwald-Hartwig amination can install diverse amine functionalities at this position, providing another vector for optimization.

By combining these synthetic strategies, researchers can rapidly generate a large matrix of compounds, exploring the chemical space around the 2H-indazole core to identify potent and selective drug candidates.

References

- This compound. Google AI Grounding API.

- This compound molecular inform

- This compound. American Elements.

- This compound. PubChemLite.

- This compound. ChemicalBook.

- CID 177812154 | C9H7BrN2O. PubChem - NIH.

- 7-Bromo-2-methyl-2H-indazole | CAS 701910-14-7. Santa Cruz Biotechnology.

- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros

- 5-bromo-4-methyl-2H-indazole-3-carbaldehyde | C9H7BrN2O | CID 130051472. PubChem.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Recent advances in synthesis of 2h-indazole from 2-substituted benzaldehyde. Global Journal of Engineering Science and Researches.

- 2H-Indazole synthesis. Organic Chemistry Portal.

- Synthesis of indazole derivatives in different methods.

- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.

- 7-bromo-2,3-dimethyl-2h-indazole research chemical. Sigma-Aldrich.

- Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors.

- CAS:701910-14-7,7-溴-2-甲基吲唑,7-Bromo-2-methyl-2H-indazole. Oulixi Reagent.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. molecularinfo.com [molecularinfo.com]

- 9. americanelements.com [americanelements.com]

- 10. PubChemLite - this compound (C9H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 11. gjesr.com [gjesr.com]

- 12. 2H-Indazole synthesis [organic-chemistry.org]

Introduction: The Indazole Nucleus as a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Indazole Derivatives

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a cornerstone in modern medicinal chemistry.[1][2] While rarely found in nature, synthetic indazole derivatives exhibit a remarkable breadth of pharmacological activities, earning them the designation of a "privileged scaffold".[1][3] This versatility stems from the unique electronic properties of the indazole core and its ability to exist in two stable tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1][4] The scaffold's structural rigidity and capacity for diverse substitutions at multiple positions allow for the precise orientation of functional groups to interact with a wide array of biological targets. This has led to the development of several FDA-approved drugs for treating a range of diseases, particularly cancer.[5][6] Notable examples include Pazopanib, a multi-target tyrosine kinase inhibitor for renal cell carcinoma, and Niraparib, a PARP inhibitor used in cancer therapy.[1][5][7] This guide provides a technical overview of the major biological activities of indazole derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Caption: The Indazole Scaffold and its Tautomers.

I. Anticancer Activity: A Multi-Pronged Approach

The most extensively studied and clinically significant biological activity of indazole derivatives is their antitumor effect.[2][8] This activity is not mediated by a single mechanism but rather through the inhibition of various key targets involved in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition: The Primary Mechanism

Indazole derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[5][9]

-

Tyrosine Kinase Inhibition (VEGFR, FGFR, Bcr-Abl): Many indazole-based drugs, such as Pazopanib and Axitinib, function as multi-targeted tyrosine kinase inhibitors.[5][7] They primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs), key drivers of tumor angiogenesis.[2][5] By blocking the ATP-binding site of these kinases, they inhibit downstream signaling, leading to a reduction in tumor blood supply.[10] Certain derivatives also show potent activity against the Bcr-Abl fusion protein, a hallmark of chronic myeloid leukemia, with IC50 values comparable to the established drug Imatinib.[1]

-

Serine/Threonine Kinase Inhibition (Pim, Aurora, ERK):

-

Pim Kinases: These are frequently overexpressed in various cancers and are involved in cell survival and proliferation. Novel 1H-indazole derivatives have been developed as pan-Pim kinase inhibitors with IC50 values in the low nanomolar range.[1][2]

-

Aurora Kinases: As key regulators of mitosis, Aurora kinases are attractive targets for cancer therapy. Indazole derivatives have been identified as potent inhibitors of Aurora kinases A and B, leading to mitotic arrest and apoptosis.[2][11]

-

ERK1/2: The Ras/Raf/MEK/ERK pathway is a central signaling cascade in cancer. Indazole amides have been optimized to be potent inhibitors of ERK1/2, demonstrating inhibition of cancer cell growth, particularly in BRAF mutant cell lines.[1][12]

-

Other Anticancer Mechanisms

Beyond kinase inhibition, indazoles exhibit anticancer effects through other important pathways:

-

Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an immunosuppressive enzyme that allows tumors to evade the immune system. Indazole derivatives have been identified as a novel class of IDO1 inhibitors, with the 1H-indazole structure acting as a key pharmacophore that interacts with the heme iron of the enzyme.[1][2]

-

Hypoxia-Inducible Factor-1 (HIF-1) Inhibition: HIF-1 is a transcription factor that helps tumor cells adapt to low-oxygen environments. Specific 1,3-disubstituted indazoles have been developed as potent HIF-1 inhibitors.[2][13]

-

Induction of Apoptosis: Several indazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[14] Mechanistic studies reveal this is often achieved by increasing the levels of reactive oxygen species (ROS), decreasing the mitochondrial membrane potential, and modulating the expression of pro-apoptotic (Bax, cleaved caspase-3) and anti-apoptotic (Bcl-2) proteins.[6][14]

| Indazole Derivative Class | Target | Cancer Type Application | Representative IC₅₀ Values | Reference |

| 1H-Indazol-3-amine | Bcr-Abl (T315I mutant) | Chronic Myeloid Leukemia | 0.45 µM | [1] |

| 3-(Pyrazin-2-yl)-1H-indazole | Pan-Pim Kinases | Various Cancers | 0.4 nM (Pim-1), 1.1 nM (Pim-2) | [1] |

| 1H-Indazole Amides | ERK1/2 | Colorectal Cancer (HT29) | 9.3 - 25.8 nM | [1] |

| 3-Aminoindazoles | ALK | Lung Cancer | 12 nM | [1] |

| 1H-Indazole Derivatives | VEGFR-2 | Various Solid Tumors | 2.15 µM | [15] |

| 3-Substituted 1H-indazoles | IDO1 Enzyme | Various Cancers | 720 nM | [1] |

II. Anti-inflammatory Activity

Indazole derivatives possess significant anti-inflammatory properties, with some compounds like Bendazac and Benzydamine being commercially available anti-inflammatory drugs.[1] The mechanism of action is multifactorial, involving the modulation of key inflammatory mediators.[16][17]

-

Inhibition of Cyclooxygenase-2 (COX-2): Indazoles demonstrate a significant ability to inhibit the COX-2 enzyme, a key player in the synthesis of prostaglandins which mediate inflammation and pain.[16] Some derivatives show selective inhibition of COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[18]

-

Downregulation of Pro-inflammatory Cytokines: Studies have shown that indazole derivatives can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in a concentration-dependent manner.[16][19]

-

Free Radical Scavenging: The anti-inflammatory effect is also attributed to the ability of these compounds to scavenge free radicals, thereby reducing oxidative stress which is a component of the inflammatory response.[16]

| Compound | Target | Inhibition / IC₅₀ | Reference |

| Indazole | COX-2 | IC₅₀ = 23.42 µM | [16] |

| 5-Aminoindazole | COX-2 | IC₅₀ = 12.32 µM | [16] |

| Indazole | TNF-α | IC₅₀ = 220.11 µM | [16] |

| 6-Nitroindazole | IL-1β | IC₅₀ = 100.75 µM | [16] |

III. Antimicrobial Activity

The indazole scaffold is a promising framework for the development of new antimicrobial agents to combat drug resistance.[4][20]

-

Antibacterial Activity: Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Bacillus cereus, and methicillin-resistant Staphylococcus aureus (MRSA).[4][21][22] One novel mechanism involves the inhibition of bacterial DNA gyrase (GyrB), a clinically validated target distinct from that of fluoroquinolones.[21]

-

Antifungal Activity: Indazole-containing compounds have also demonstrated good inhibitory activity against various phytopathogenic fungi and human fungal pathogens like Candida albicans.[4][20]

IV. Structure-Activity Relationships (SAR)

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Understanding these structure-activity relationships (SAR) is crucial for rational drug design.[1][13][23]

-

Substitution at N1 and N2: The position of substitution on the pyrazole ring nitrogen significantly influences activity. N1-substituted derivatives are often explored for kinase inhibition, where the substituent can form key interactions in the ATP-binding pocket.[23]

-

Substitution at C3: This position is critical for many biological activities. For instance, in IDO1 inhibitors, a carbohydrazide moiety at the C3 position was found to be crucial for potent activity.[1] For kinase inhibitors, bulky aromatic groups at C3 often enhance potency.

-

Substitution on the Benzene Ring (C4-C7): Modifications on the benzene ring fine-tune the molecule's properties. For example, in IDO1 inhibitors, substituents at the C4 and C6 positions play a crucial role.[1] In FGFR inhibitors, a fluorine substitution at the C6 position resulted in improved enzymatic and cellular potency.[5] For CRAC channel blockers, the specific regiochemistry of a 3-carboxamide linker was found to be critical for activity.[24]

V. Experimental Protocols for Biological Evaluation

The validation of the biological activity of novel indazole derivatives relies on a series of standardized in vitro and in vivo assays.

In Vitro Assay Protocols

Protocol 1: MTT Assay for Antiproliferative Activity

This assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental screening tool for anticancer compounds.

-

Cell Seeding: Plate human cancer cells (e.g., A549, K562) in a 96-well plate at a density of 5,000-10,000 cells/well.[7] Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the indazole derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[7]

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-2 enzyme.

-

Enzyme Preparation: Use purified human recombinant COX-2 enzyme.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, hematin (cofactor), and the test indazole derivative at various concentrations.

-

Enzyme Addition: Add the COX-2 enzyme to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.

-

Initiate Reaction: Add arachidonic acid (the substrate) to initiate the enzymatic reaction.

-

Quantify Prostaglandin: Incubate for a defined period (e.g., 10 minutes) at 37°C. Stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.

-

Data Analysis: Compare the PGE₂ production in the presence of the inhibitor to the control (no inhibitor). Calculate the percentage of inhibition and determine the IC₅₀ value.[16]

In Vivo Assay Protocols

Protocol 3: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This is a standard and widely used model to evaluate acute anti-inflammatory activity.[16][25][26]

-

Animal Acclimatization: Use Wistar albino rats (150-200g). Acclimatize the animals for at least one week with free access to food and water.

-

Grouping and Dosing: Divide the animals into groups (n=6). Administer the test indazole derivatives orally or intraperitoneally at various doses (e.g., 25, 50, 100 mg/kg).[19] A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., Diclofenac).[25]

-

Inflammation Induction: Thirty minutes to one hour after drug administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[16][26]

-

Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[19]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Protocol 4: Tumor Xenograft Model in Mice (Anticancer)

This model assesses the efficacy of a compound to inhibit tumor growth in a living organism.[14][26]

Caption: Experimental Workflow for an In Vivo Tumor Xenograft Study.

-

Cell Culture: Culture a human cancer cell line (e.g., 4T1 breast cancer cells) in vitro.[14]

-

Implantation: Harvest the cells and implant a specific number (e.g., 1 x 10⁶ cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[26]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[26]

-

Grouping and Treatment: Randomize the mice into a control group (receiving vehicle) and treatment groups (receiving the indazole derivative at different doses). Administer the treatment daily or on a set schedule via an appropriate route (e.g., intraperitoneal or oral gavage).

-

Monitoring: Monitor tumor size with calipers and animal body weight regularly (e.g., every 2-3 days) throughout the study. Tumor volume can be calculated using the formula: (Length × Width²)/2.

-

Endpoint Analysis: At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a maximum allowed size), euthanize the animals. Excise the tumors, weigh them, and perform further analysis (e.g., histopathology, Western blotting) to assess the drug's effect on target pathways.[14]

VI. Conclusion and Future Perspectives

Indazole and its derivatives have firmly established their place as a "privileged scaffold" in medicinal chemistry, leading to significant advancements in therapeutics, particularly in oncology. The wide range of biological activities, from kinase inhibition to anti-inflammatory and antimicrobial effects, underscores the scaffold's versatility.[1][2][3] Future research will likely focus on several key areas: designing derivatives with enhanced selectivity for specific kinase isoforms to minimize off-target effects[11]; exploring novel mechanisms of action beyond kinase inhibition; and leveraging the indazole core to develop agents against emerging therapeutic targets. The continued application of structure-based drug design, combinatorial chemistry, and advanced biological screening techniques will undoubtedly lead to the discovery of new, more potent, and safer indazole-based drugs to address unmet medical needs.[2][27]

References

-

Zhang, S., Liang, C., & Zhang, W. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

-

Rajan, P., Ved, A., Kumar, S., & Kumar, D. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 10(9), FC01–FC06. [Link]

-

Deng, X., Chen, S., He, L., Liu, Y., & Xie, X. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Current medicinal chemistry, 25(22), 2606–2626. [Link]

-

Tandon, R., Singh, V., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(35), 21334-21356. [Link]

-

Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Xue, Q., Yue, L., Yu, L., & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(28), 17215–17226. [Link]

-

Zhang, S., Liang, C., & Zhang, W. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 23(11), 2783. [Link]

-

Zhang, S., Liang, C., & Zhang, W. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11). [Link]

-

Bhat, U. V., Martis, G. J., Chikkanna, D., & Gaonkar, S. L. (2024). Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential. Journal of Chemistry, 2024. [Link]

-

Rampa, A., Bisi, A., Gobbi, S., Belluti, F., Piazzi, L., Valenti, P., & Recanatini, M. (2011). Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. Bioorganic & medicinal chemistry, 19(21), 6273–6282. [Link]

-

Huband, M. D., Basrab, G. S., Charton, J., Claude, B., Deininger, S., Dewhurst, J., ... & St-Gallay, S. A. (2017). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS medicinal chemistry letters, 8(11), 1121–1126. [Link]

-

Abouzid, K. A., & el-Abhar, H. S. (2003). Synthesis and antiinflammatory activity of novel indazolones. Archives of pharmacal research, 26(1), 1–8. [Link]

-

Laine, M., Allen, J., Borthwick, A. D., Bountra, C., Carter, P. S., Churcher, I., ... & Woollard, P. M. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of medicinal chemistry, 55(17), 7815–7832. [Link]

-

Vaithiyalingam, S., Du, G., De, S. K., Al-Mugotir, M. H., Wu, G., Jeon, J. Y., ... & Sun, L. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & medicinal chemistry letters, 27(4), 934–938. [Link]

-

Tandon, R., Singh, V., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

-

Ai, Y., Peng, Y., & Liu, H. (2020). Recent Advances in the Development of Indazole-based Anticancer Agents. Current Topics in Medicinal Chemistry, 20(5), 329-330. [Link]

-

Unknown. (n.d.). Design, Synthesis and Evaluation of Antibacterial Activity of Novel Indazole Derivatives. ResearchGate. [Link]

-

Rajan, P., Ved, A., Kumar, S., & Kumar, D. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]

-

Mal, P., Ghosh, S., & Guchhait, S. K. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Unknown. (2016). Synthesis and biological activities of a novel series of indazole derivatives. Biosciences Biotechnology Research Asia. [Link]

-

Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17215-17226. [Link]

-

Rajan, P., Ved, A., Kumar, S., & Kumar, D. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 10(9), FC01–FC06. [Link]

-

Smaily, A., Panda, S. S., Nayak, S. K., & Al-Buriahi, A. K. (2022). Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. Current organic chemistry, 26(10), 967–984. [Link]

-

Cao, J., Zhang, H., Liu, Y., Zhang, T., Ji, M., Yao, Z., ... & Sheng, C. (2018). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). European journal of medicinal chemistry, 151, 637–647. [Link]

-

Ghorab, M. M., Ragab, F. A., Heiba, H. I., Youssef, H. A., & El-Gazzar, M. G. (2012). Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. Acta poloniae pharmaceutica, 69(5), 849–861. [Link]

-

Lin, Y. L., Lee, H. Y., Lin, C. C., Sun, C. M., & Lin, M. S. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European journal of medicinal chemistry, 126, 1028–1041. [Link]

-

Unknown. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 20(5). [Link]

-

Hari Babu, B., Rajeswar Rao, V., Rajendra Prasad, Y., & Harikishore, P. (2021). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry, 37(2), 941-947. [Link]

-

Unknown. (n.d.). Antibacterial activity of indazole derivatives (5a-o). ResearchGate. [Link]

-

Volynets, G., Vdovin, V., Lukashov, S., Borovykov, O., Borysenko, I., Gryshchenko, A., ... & Yarmoluk, S. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition, 17(3), 161-165. [Link]

-

Zhang, S. Y., Zhang, H. M., & Tang, Z. H. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anticancer agents in medicinal chemistry, 21(7), 839–860. [Link]

-

Wang, Y., Zhang, X., Li, X., Shi, X., Zhang, Y., & Ai, J. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 720. [Link]

-

Bhat, U. V., Martis, G. J., Chikkanna, D., & Gaonkar, S. L. (2024). Bioactive indazole compounds in clinical trails. Journal of Chemistry. [Link]

-

El-Malah, A. A., El-Gendy, M. A., El-Naggar, M. M., El-Sayed, I. E., & El-Agrody, A. M. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1614–1629. [Link]

-

Zhang, S., Liang, C., & Zhang, W. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11). [Link]

-

Al-Hujaily, E. M., Al-Ghorbani, M., & Al-Salahi, R. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(14), 5364. [Link]

-

Bauer, D., Whittington, D. A., Coxon, A., Bready, J., Harriman, S. P., Patel, V. F., ... & Harmange, J. C. (2008). Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Bioorganic & medicinal chemistry letters, 18(17), 4844–4848. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 21. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde

This guide provides a comprehensive technical overview of the solubility characteristics of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde, a key intermediate in contemporary drug discovery. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's physicochemical properties and provides actionable protocols for its solubility assessment. In the absence of extensive published solubility data, this guide establishes the framework for its empirical determination, ensuring reliable and reproducible results critical for advancing pharmaceutical development.

Introduction: The Critical Role of Solubility in Drug Development